1-(3-Chlorobenzyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
UFAPCXWPYSYHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Historical Perspective and Significance of Azetidine Ring Systems in Organic Chemistry Research
The study of azetidine (B1206935) chemistry has gained considerable momentum over the past few decades, driven by the discovery of the azetidine ring in a variety of natural products and its increasing application in medicinal chemistry. clockss.orgrsc.org Initially, research in this area was less common compared to their five- and six-membered counterparts, primarily due to the synthetic challenges posed by their strained four-membered ring structure. acs.org The inherent ring strain makes their formation energetically unfavorable. clockss.org
Historically, the synthesis of azetidines often relied on methods such as the reduction of β-lactams. acs.org However, the growing recognition of their value has spurred the development of more sophisticated and efficient synthetic methodologies. researchgate.netnih.gov These methods include various cyclization strategies, cycloadditions, and ring transformations of other heterocyclic systems. researchgate.netmedwinpublishers.com
Azetidines are now recognized as crucial components in a wide range of pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents. nih.govnih.gov Their ability to act as bioisosteres for other cyclic amines and to introduce desirable pharmacokinetic properties has solidified their importance in drug discovery. longdom.orgijmrset.com The development of enantiomerically pure azetidines has further expanded their utility as chiral building blocks in asymmetric synthesis. clockss.orgijmrset.com
Unique Structural Characteristics and Ring Strain Properties of Four Membered Nitrogen Heterocycles
Four-membered nitrogen heterocycles, with azetidine (B1206935) as the parent compound, possess distinct structural features that govern their reactivity. The most significant of these is the considerable ring strain, estimated to be approximately 25.2 to 25.4 kcal/mol. rsc.orgclockss.org This value is intermediate between the higher strain of three-membered aziridines (around 26.7 to 27.7 kcal/mol) and the much lower strain of five-membered pyrrolidines (5.4 kcal/mol). rsc.orgclockss.org
This inherent strain makes azetidines susceptible to ring-opening reactions, a key aspect of their chemical reactivity. britannica.comclockss.orgnih.govambeed.com However, they are generally more stable and easier to handle than the more reactive aziridines. rsc.orgrsc.org The reactivity of the azetidine ring can be triggered under specific reaction conditions, allowing for controlled transformations into other valuable structures. rsc.orgrsc.org
The geometry of the azetidine ring is not planar and can adopt a puckered conformation. nih.gov The degree of puckering and the conformational preferences can be influenced by the nature and position of substituents on the ring. nih.govtandfonline.com The nitrogen atom within the ring also influences the molecule's basicity, which is generally weaker than that of less-strained heterocyclic amines due to the effect of ring strain on the availability of the nitrogen lone pair for protonation. ontosight.aisrce.hr
Table 1: Comparison of Ring Strain in Small Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | 26.7 - 27.7 rsc.orgclockss.org |
| Azetidine | 4 | 25.2 - 25.4 rsc.orgclockss.org |
| Pyrrolidine | 5 | 5.4 rsc.org |
Overview of 1 3 Chlorobenzyl Azetidine Within Contemporary Chemical Research Landscapes
Within the broader field of azetidine (B1206935) chemistry, substituted derivatives like 1-(3-Chlorobenzyl)azetidine are subjects of interest for their potential applications in medicinal chemistry and as intermediates in organic synthesis. The introduction of a 3-chlorobenzyl group onto the azetidine nitrogen atom creates a molecule with specific steric and electronic properties that can influence its biological activity and chemical reactivity.
Research involving substituted azetidines often focuses on their synthesis and subsequent derivatization to create libraries of compounds for screening in drug discovery programs. acs.orgnih.govacs.org The 3-chlorobenzyl moiety, in particular, is a common substituent in medicinal chemistry, known to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. ontosight.ai
Specific research applications for compounds structurally related to this compound include their use as building blocks for more complex heterocyclic systems and investigation into their potential as bioactive agents. For instance, related 3-substituted azetidines have been explored for their potential antimicrobial and anticancer properties.
Rationale for Academic Investigation into the Synthesis, Reactivity, and Research Applications of 1 3 Chlorobenzyl Azetidine
Intramolecular Cyclization Strategies for Azetidine Ring Formation
Intramolecular cyclization is a common and effective method for the synthesis of the azetidine ring. researchgate.net These strategies typically involve the formation of a carbon-nitrogen bond within a single molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center, separated by a suitable tether.
Base-Promoted Intramolecular SN2 Reactions of 1,3-Haloamines
A well-established method for azetidine synthesis involves the base-promoted intramolecular SN2 reaction of 1,3-haloamines. frontiersin.orgresearchgate.netchemrxiv.org In this approach, a γ-haloamine is treated with a base, which deprotonates the amine to increase its nucleophilicity. The resulting amino anion then attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the azetidine ring. The efficiency of this cyclization can be influenced by the nature of the halogen, the substituents on the carbon backbone, and the choice of base and reaction conditions. acs.org
For instance, the synthesis of N-substituted azetidines has been achieved with high yields through the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk Treatment of these imines with sodium borohydride (B1222165) in refluxing methanol (B129727) first reduces the imine to an amine, which then undergoes intramolecular cyclization. bham.ac.uk
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| γ-haloalkyl-imines | NaBH4, MeOH, reflux | N-substituted azetidines | High | bham.ac.uk |
| N-(ω-chloroethyl-Boc-glycine) | LDA | N-Boc-protected azetidine-2-carboxylic acid | - | clockss.org |
Regioselective Intramolecular Aminolysis of Epoxy Amines
The intramolecular aminolysis of epoxy amines presents another powerful strategy for constructing the azetidine ring. nih.govfrontiersin.orgnih.govresearchgate.net This method involves the nucleophilic attack of an amine on one of the electrophilic carbons of an epoxide ring within the same molecule. The regioselectivity of the ring-opening (i.e., attack at the C3 or C4 position of a 3,4-epoxy amine) is a critical aspect of this reaction.
Recent research has demonstrated that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgnih.govelsevierpure.com This catalytic system has been shown to tolerate a variety of functional groups. nih.govfrontiersin.orgnih.gov Interestingly, the stereochemistry of the epoxy amine substrate can influence the reaction outcome, with cis-isomers favoring azetidine formation and trans-isomers leading to the formation of 3-hydroxypyrrolidines. nih.govfrontiersin.org
| Substrate | Catalyst | Solvent/Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| cis-3,4-epoxy amine | La(OTf)3 | 1,2-dichloroethane (DCE), reflux | Azetidine | 81% | nih.govfrontiersin.org |
| trans-3,4-epoxy amine | La(OTf)3 | CH2Cl2, reflux | 3-hydroxypyrrolidine | High | nih.govfrontiersin.org |
Cyclization of Homoallylic Amines (e.g., Iodine-Mediated)
The cyclization of homoallylic amines provides a versatile route to functionalized azetidines. researchgate.netnih.govresearchgate.netacs.org One notable example is the iodine-mediated cyclization, which proceeds via a 4-exo trig cyclization pathway. nih.govresearchgate.netacs.org This reaction, typically carried out at room temperature, stereoselectively yields cis-2,4-disubstituted azetidines. nih.govresearchgate.net The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine atom. nih.gov
It has been observed that the reaction temperature can influence the product distribution, with higher temperatures (e.g., 50 °C) favoring the formation of 3-iodopyrrolidine (B174656) derivatives through isomerization of the initially formed azetidine. researchgate.netresearchgate.net
| Substrate | Reagents | Temperature | Major Product | Reference |
|---|---|---|---|---|
| Homoallylamine | Iodine | Room Temperature | cis-2-(Iodomethyl)azetidine | researchgate.netresearchgate.net |
| Homoallylamine | Iodine | 50 °C | 3-Iodopyrrolidine | researchgate.netresearchgate.net |
Cycloaddition Approaches for Constructing Azetidine Ring Systems
Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic compounds, including azetidines. These methods involve the direct combination of two or more unsaturated molecules to form a cyclic adduct.
[2+2] Cycloadditions
[2+2] cycloadditions are a prominent class of reactions for the synthesis of four-membered rings. In the context of azetidine synthesis, this typically involves the reaction of an imine or a related nitrogen-containing component with a ketene (B1206846) or an alkene.
The Staudinger reaction, a [2+2] cycloaddition between an imine and a ketene, is a classic and highly versatile method for the synthesis of β-lactams (2-azetidinones). mdpi.comarkat-usa.orgresearchgate.netresearchgate.net Ketenes, which are often generated in situ from acyl chlorides and a tertiary amine, react with imines to form the azetidinone ring. mdpi.com The stereoselectivity of the Staudinger reaction is a complex issue, often influenced by the reaction conditions and the nature of the substituents on both the imine and the ketene. arkat-usa.orgrsc.org
The reaction is believed to proceed in a stepwise manner through a zwitterionic intermediate. arkat-usa.org The stereochemical outcome (cis vs. trans β-lactam) is determined by the conformational preferences of this intermediate and the subsequent conrotatory electrocyclic ring closure. arkat-usa.org While this method directly yields 2-azetidinones, these can serve as valuable precursors for other functionalized azetidines through further chemical transformations. A study on the synthesis of 3-chloro-azetidine-2-one derivatives has been reported, highlighting the utility of this reaction for creating functionalized β-lactams. researchgate.netijrpr.com
| Imine Component | Ketene Precursor | Base | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Various Imines | Acyl Chlorides | Tertiary Amine (e.g., Et3N) | 2-Azetidinones (β-lactams) | Versatile method, stereoselectivity is a key consideration. | mdpi.comarkat-usa.org |
| Schiff bases | Chloroacetyl chloride | Triethylamine | 3-Chloro-azetidin-2-one derivatives | Provides access to functionalized β-lactams. | researchgate.netijrpr.com |
[3+1] Cycloadditions (e.g., Enoldiazoacetates with Aza-Ylides)
[3+1] cycloaddition reactions offer another strategic approach to the azetidine core. A highly enantioselective method involves the reaction of enoldiazoacetates with aza-ylides, catalyzed by copper(I) complexes. dntb.gov.uanih.gov This transformation leads to the formation of chiral donor-acceptor azetines, which are valuable intermediates that can be subsequently converted to a variety of amino acid derivatives. dntb.gov.uaresearchgate.net
The reaction proceeds smoothly at room temperature using N-arylimido sulfur ylides and is effectively catalyzed by Cu(MeCN)₄PF₆ in dichloromethane. nih.gov The use of chiral sabox ligands in conjunction with the copper(I) catalyst allows for high enantioselectivity. nih.govbohrium.com The resulting azetines can be hydrogenated to yield tetrasubstituted azetidines. nih.gov This methodology is notable for its ability to construct densely functionalized and chiral azetidine rings.
| Enoldiazoacetate Substituent | Aza-Ylide | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| γ-Methyl | N-(p-chlorophenyl)imido diphenyl sulfur ylide | Cu(MeCN)₄PF₆ / chiral sabox ligand | High | High |
| Various γ-substituents | N-arylimido sulfur ylides | Cu(MeCN)₄PF₆ / chiral sabox ligand | High | High |
This table illustrates the substrate scope and stereochemical outcome of the copper-catalyzed [3+1] cycloaddition for the synthesis of chiral azetines, precursors to azetidines. nih.gov
Amine-Catalyzed Cycloaddition of Allenoates with Imines
Tertiary amine-catalyzed cycloaddition reactions of allenoates with imines provide a versatile route to functionalized azetidines. magtech.com.cnrjptonline.orgresearchgate.net The choice of the amine catalyst can influence the reaction pathway, leading to different cycloadducts. For instance, using DABCO as a catalyst in the reaction of ethyl 2,3-butadienoate with N-tosylated imines favors a [2+2] cycloaddition, yielding the corresponding azetidines. rhhz.net
The proposed mechanism involves the nucleophilic addition of the tertiary amine to the allenoate, generating a zwitterionic intermediate. rhhz.net This intermediate then attacks the imine, followed by an intramolecular cyclization to form the azetidine ring. rhhz.net This method is significant as it allows for the construction of the azetidine skeleton from readily available starting materials under mild conditions. rhhz.net
| Allenoate | Imine | Amine Catalyst | Product Type |
| Ethyl 2,3-butadienoate | N-tosylated imines | DABCO | [2+2] Cycloadduct (Azetidine) |
| Ethyl 2,3-butadienoate | N-tosylated imines | DMAP | [3+2] Cycloadduct |
This table demonstrates the catalyst-dependent selectivity in the cycloaddition of allenoates and imines. rhhz.net
Ring Contraction and Expansion Rearrangement Pathways
Rearrangement reactions provide alternative, often powerful, strategies for the synthesis of strained ring systems like azetidines.
A robust and scalable synthesis of α-carbonylated N-sulfonylazetidines has been developed through the ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.orgnih.gov This one-pot nucleophilic addition-ring contraction is typically facilitated by a base such as potassium carbonate. organic-chemistry.orgrsc.org The reaction accommodates a variety of nucleophiles, including alcohols, phenols, and anilines, which are efficiently incorporated into the final azetidine product. organic-chemistry.orgnih.gov
The proposed mechanism involves the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular Sₙ2 cyclization where the newly formed amide anion displaces the α-bromide, resulting in the contracted azetidine ring. nsf.govacs.org The stereochemical outcome of the reaction can be controlled by the choice of the base, allowing for the selective synthesis of different diastereomers. acs.org
| Pyrrolidinone Substrate | Nucleophile | Base | Yield (%) |
| α-Bromo N-sulfonylpyrrolidinone | Methanol | K₂CO₃ | up to 97 |
| α-Bromo N-sulfonylpyrrolidinone | Various alcohols/anilines | K₂CO₃ | High |
This table summarizes the key features of the ring contraction of pyrrolidinones to form azetidines. organic-chemistry.orgacs.org
The one-carbon ring expansion of aziridines is an emerging and powerful strategy for the synthesis of azetidines. elsevierpure.com This transformation can be achieved through various methods, including reactions with carbenes or carbene precursors. One such method involves the reaction of rhodium-bound carbenes, generated from diazoacetates, with strained bicyclic methylene (B1212753) aziridines. nih.gov This formal [3+1] ring expansion proceeds with excellent regio- and stereoselectivity, likely through an aziridinium (B1262131) ylide intermediate that undergoes a ring-opening/ring-closing cascade. nih.gov
Another innovative approach utilizes engineered "carbene transferase" enzymes. nih.govchemrxiv.org A laboratory-evolved variant of cytochrome P450 can catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. nih.govchemrxiv.org This biocatalytic method exhibits exceptional stereocontrol and can override competing side reactions. nih.gov Furthermore, a gold-catalyzed ring expansion of propargylic aziridines has been reported, which proceeds through a 4-exo-dig cyclization to yield stereoselective (Z)-alkylidene azetidines. acs.org
| Aziridine (B145994) Type | Reagent/Catalyst | Key Intermediate/Mechanism |
| Bicyclic methylene aziridines | Rhodium-bound carbenes | Aziridinium ylide / [3+1] expansion |
| Aromatic-substituted aziridines | Engineered cytochrome P450 / Diazo compound | Aziridinium ylide / nih.govnih.gov-Stevens rearrangement |
| Propargylic aziridines | gem-Diborylalkane / Au catalyst | Diborylalkyl homopropargyl amine / 4-exo-dig cyclization |
This table highlights different methodologies for the ring expansion of aziridines to synthesize azetidines. nih.govnih.govchemrxiv.orgacs.org
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
A classical and widely utilized method for the synthesis of azetidines is the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. ub.bwacs.org This approach is particularly valuable as a variety of methods exist for the stereocontrolled synthesis of β-lactams, which can then be converted to the desired azetidines with retention of stereochemistry. publish.csiro.aupublish.csiro.au
Common reducing agents for this transformation include diborane (B8814927) and alane. publish.csiro.aupublish.csiro.au For instance, the reduction of N-substituted azetidin-2-ones with diborane in tetrahydrofuran (B95107) or alane in ether has been shown to be a rapid and high-yielding process. publish.csiro.aupublish.csiro.au A key advantage of using alane is the avoidance of ring-opened 3-aminopropanol byproducts, which can sometimes be observed in diborane reductions. publish.csiro.aupublish.csiro.au The stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction. publish.csiro.aupublish.csiro.au
More recent methods have also employed reagents like lithium aluminum hydride (LiAlH4) for the reduction of functionalized azetidin-2-ones. For example, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 can lead to the formation of stereodefined azetidines. nih.gov Additionally, sodium borohydride has been used for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. rsc.org
Table 1: Reduction of Azetidin-2-ones to Azetidines
| Reducing Agent | Substrate | Product | Key Features | Citations |
|---|---|---|---|---|
| Diborane (B₂H₆) | N-substituted azetidin-2-ones | N-substituted azetidines | Rapid, good yields; may produce 3-aminopropanol byproducts. | publish.csiro.aupublish.csiro.au |
| Alane (AlH₃) | N-substituted azetidin-2-ones | N-substituted azetidines | Rapid, good yields; avoids ring-opened byproducts; retains stereochemistry. | publish.csiro.aupublish.csiro.au |
| Lithium Aluminum Hydride (LiAlH₄) | 4-(Haloalkyl)azetidin-2-ones | Stereodefined azetidines | Powerful method for specific functionalized azetidines. | nih.gov |
| Sodium Borohydride (NaBH₄) | C-3 functionalized azetidin-2-ones | Diastereoselective formation of trans-azetidines. | Diastereoselective synthesis of substituted azetidines. | rsc.org |
Transition Metal-Catalyzed Syntheses of Azetidines
Transition metal catalysis offers powerful and versatile strategies for the construction of the azetidine ring, often with high levels of selectivity.
Palladium(II)-Catalyzed C(sp³)–H Amination
Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as an efficient method for synthesizing azetidines. organic-chemistry.orgacs.orgnih.gov This approach utilizes a picolinamide (B142947) (PA) directing group to facilitate the cyclization of amine substrates. organic-chemistry.orgacs.orgrhhz.net The reaction typically employs a Pd(OAc)₂ catalyst with an oxidant like PhI(OAc)₂. rhhz.net This methodology is notable for its ability to form the strained four-membered ring with high diastereoselectivity and from readily available starting materials. organic-chemistry.org The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond. organic-chemistry.org More recent developments have focused on using alternative oxidants and additives to promote the key reductive elimination step from the alkyl–Pd(IV) intermediate. rsc.org
Titanium(IV)-Mediated Kulinkovich-Type Couplings
A titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents provides a route to spirocyclic NH-azetidines. nih.govresearchgate.netiars.infosmolecule.com This reaction proceeds through a proposed titanacyclopropane intermediate which acts as a 1,2-aliphatic dianion equivalent. nih.govresearchgate.net This intermediate then inserts into the 1,2-dielectrophilic oxime ether to form the azetidine ring in a single step. nih.govresearchgate.net The method has been successful in producing structurally diverse NH-azetidines in moderate yields. nih.govresearchgate.net
Rhodium-Catalyzed Carbene Insertion Reactions
Rhodium-catalyzed carbene insertion reactions represent another modern approach to azetidine synthesis. One strategy involves the reaction of rhodium-bound carbenes, generated from diazo compounds, with strained bicyclic methylene aziridines. nih.gov This results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov The reaction is believed to proceed through an ylide-type mechanism, where the strain of the methylene aziridine facilitates a ring-opening/ring-closing cascade. nih.gov
Another rhodium-catalyzed approach involves the N-H insertion of pyridyl carbenes, derived from pyridotriazoles, into various N-H containing compounds. nih.gov This method provides a general route to 2-picolylamine derivatives, which can be precursors to functionalized azetidines. nih.gov Furthermore, a three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols, catalyzed by rhodium, can produce 3-substituted-3-hydroxy-β-lactams, which can subsequently be reduced to the corresponding azetidines. scispace.com
Aza-Michael Addition Reactions in Azetidine Synthesis
Aza-Michael addition reactions are a valuable tool for the formation of C-N bonds and have been successfully applied to the synthesis of azetidine derivatives. mdpi.comthieme-connect.comnih.govresearchgate.net This strategy often involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
For instance, a one-pot protocol can be employed where the aza-Michael addition of N-substituted phosphoramidates to enones generates an adduct that undergoes intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines. thieme-connect.com This method can achieve good to high yields and excellent stereocontrol. thieme-connect.com
Another approach starts with (N-Boc)azetidin-3-one, which is converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov Subsequent aza-Michael addition of various NH-heterocycles to this Michael acceptor yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov This method allows for the introduction of diverse heterocyclic moieties onto the azetidine scaffold. mdpi.com The regioselectivity of the addition can sometimes be an issue, as seen in the reaction with 1,2,3-benzotriazole, which can lead to a mixture of N-1 and N-2 adducts. mdpi.com
Chemo-, Regio-, and Stereoselectivity in this compound and Azetidine Synthesis
Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of modern synthetic organic chemistry, particularly in the construction of complex molecules like functionalized azetidines. nih.govfrontiersin.orgacs.orgrsc.orgmagtech.com.cnresearchgate.netresearchgate.netchemrxiv.orguni-muenchen.de
Chemoselectivity is crucial when multiple reactive functional groups are present in the substrate. For example, in the reduction of β-lactams, chemoselective reduction of the amide carbonyl without affecting other functional groups is paramount. rsc.org The choice of reducing agent, such as alane over diborane, can prevent unwanted side reactions like ring cleavage. publish.csiro.aupublish.csiro.au
Regioselectivity becomes important in reactions involving unsymmetrical substrates. In the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate (La(OTf)₃), the reaction proceeds with high regioselectivity to afford azetidines, even in the presence of various functional groups. nih.govfrontiersin.orgelsevierpure.com The nucleophilic attack occurs selectively at the C3 position of the epoxide. frontiersin.org Similarly, in the palladium-catalyzed C-H amination, the use of a directing group ensures that the amination occurs at the desired γ-C(sp³) position. organic-chemistry.orgnih.gov
Stereoselectivity is the control of the three-dimensional arrangement of atoms. Many modern synthetic methods for azetidines offer high levels of stereocontrol. acs.orgnih.govresearchgate.netresearchgate.netnih.gov For instance, the reduction of chiral β-lactams often proceeds with retention of stereochemistry. publish.csiro.aupublish.csiro.au Rhodium-catalyzed carbene insertion into bicyclic methylene aziridines allows for the efficient transfer of chirality from the substrate to the product. nih.gov Furthermore, organocatalytic aza-Michael additions can be performed enantioselectively to produce optically active azetidines. thieme-connect.com The development of stereoselective methods is essential for the synthesis of enantiomerically pure pharmaceutical compounds.
Table 2: Selectivity in Azetidine Synthesis
| Selectivity Type | Synthetic Method | Key Factors and Observations | Citations |
|---|---|---|---|
| Chemoselectivity | Reduction of Azetidin-2-ones | Choice of reducing agent (e.g., AlH₃ vs. B₂H₆) is critical to avoid side reactions. | publish.csiro.aupublish.csiro.aursc.org |
| Regioselectivity | La(OTf)₃-catalyzed aminolysis of epoxy amines | Catalyst promotes selective attack at the C3 position of the epoxide. | nih.govfrontiersin.orgelsevierpure.com |
| Regioselectivity | Palladium-catalyzed C(sp³)–H amination | Directing groups (e.g., picolinamide) guide the reaction to a specific C-H bond. | organic-chemistry.orgnih.gov |
| Stereoselectivity | Reduction of chiral Azetidin-2-ones | Stereochemistry of the starting material is often retained in the product. | publish.csiro.aupublish.csiro.au |
| Stereoselectivity | Rhodium-catalyzed carbene insertion | Efficient chirality transfer from substrate to product. | nih.gov |
| Stereoselectivity | Organocatalytic Aza-Michael addition | Use of chiral organocatalysts can induce high enantioselectivity. | thieme-connect.com |
Strain-Release Reactivity and Ring-Opening Reactions
The significant ring strain of approximately 25.4 kcal/mol is a defining feature of the azetidine ring, rendering it susceptible to ring-opening reactions. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled ring-opening under specific conditions. rsc.org
Nucleophilic Ring Opening of the Azetidine Core
The strained C-N bonds of the azetidine ring are prone to cleavage by nucleophiles. This reactivity can be enhanced by activation of the azetidine nitrogen. For instance, quaternization of the nitrogen atom to form an azetidinium salt significantly increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. mdpi.comresearchgate.net A variety of nucleophiles, including halides, cyanide, and thiophenolate, have been shown to open activated azetidinium rings, leading to the formation of functionalized 3-halopropylamines. mdpi.comresearchgate.net The regioselectivity of the ring opening can be influenced by the substituents on the azetidine ring. researchgate.net
For example, the reaction of N-activated azetidines with arenes and heteroarenes in the presence of a Lewis acid catalyst can lead to the formation of 3,3-diaryl/heteroarylpropylamines. acs.org This process involves the nucleophilic attack of the electron-rich aromatic ring on the activated azetidine.
A general scheme for the nucleophilic ring-opening of an activated azetidine is presented below:
Scheme 1: General Nucleophilic Ring-Opening of an Activated Azetidine
Where R¹ and R² are activating groups, and Nu⁻ is a nucleophile.
Acid-Facilitated Ring Opening and Functionalization
The ring-opening of azetidines can also be promoted by acids. beilstein-journals.org Protonation of the nitrogen atom increases the strain and polarization of the ring, making it more susceptible to attack by even weak nucleophiles. Lewis acids can also be employed to activate the azetidine ring towards nucleophilic attack. acs.orgacs.org For instance, Yb(OTf)₃ has been used to catalyze the ring-opening of activated azetidines with electron-rich arenes. acs.org This acid-facilitated approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Functionalization of the Azetidine Nitrogen Atom
The nitrogen atom of this compound is a key site for functionalization. It can be readily acylated, alkylated, or sulfonylated. Acylation with acyl chlorides or chloroformates can enhance the reactivity of the azetidine ring towards ring-opening reactions. mdpi.com For example, reaction with methyl chloroformate can lead to the formation of a carbamate, which subsequently facilitates ring cleavage. mdpi.com The nitrogen can also be arylated through methods like the Buchwald-Hartwig coupling, expanding the structural diversity of accessible derivatives. uni-muenchen.de
Electrophilic and Nucleophilic Substitution Reactions on the Azetidine Ring
While the ring strain dominates the reactivity, substitution reactions on the azetidine ring itself are also possible, though less common than ring-opening. The positions adjacent to the nitrogen (α-positions) are the most reactive towards deprotonation and subsequent electrophilic substitution. uni-muenchen.denih.gov
Reactivity of the Chlorobenzyl Moiety: Halogen Reactivity and Aromatic Substitutions
The 3-chlorobenzyl group provides an additional handle for chemical modification. The chlorine atom on the aromatic ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated with electron-withdrawing groups. uni-muenchen.de However, such reactions often require harsh conditions. Alternatively, the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents onto the aromatic ring. mdpi.com
The benzyl C-H bonds are also susceptible to radical halogenation, although this can be less selective.
α-Lithiation and Organometallic Transformations of Azetidines
The α-protons of N-substituted azetidines can be removed by strong bases, such as organolithium reagents, to form α-lithioazetidines. nih.govbeilstein-journals.org The stability and reactivity of these organometallic intermediates are highly dependent on the substituent on the nitrogen atom. uniba.it Electron-withdrawing groups on the nitrogen, such as Boc or tosyl, facilitate the deprotonation at the adjacent carbon. uniba.it These lithiated species can then be trapped with various electrophiles to introduce substituents at the C2 position of the azetidine ring with high stereoselectivity. nih.govnih.gov
This α-lithiation strategy provides a powerful tool for the asymmetric synthesis of substituted azetidines. nih.gov The resulting organometallic intermediates can also undergo transmetalation to other metals, such as copper, to modulate their reactivity and selectivity in subsequent reactions. organic-chemistry.org
Table 1: Examples of Electrophiles Used in α-Lithiation/Trapping of N-Substituted Azetidines
| Electrophile | Product Type | Reference |
|---|---|---|
| Aldehydes/Ketones | 2-Substituted-3-hydroxyazetidines | nih.gov |
| Alkyl halides | 2-Alkylazetidines | uni-muenchen.de |
| Deuterium oxide | 2-Deuterioazetidines | nih.gov |
| Silyl halides | 2-Silylazetidines | organic-chemistry.org |
This methodology has been successfully applied to the synthesis of a variety of 2-substituted azetidines, demonstrating the versatility of organometallic transformations in the functionalization of this strained heterocyclic system. nih.govorganic-chemistry.org
Regioselectivity and Stereoselectivity in Lithiation Reactions
The lithiation of N-benzylazetidines is a powerful tool for the functionalization of the azetidine ring. The regioselectivity of this reaction is primarily dictated by the nature of the substituent on the nitrogen atom and the reaction conditions. For N-alkyl and N-benzyl substituted azetidines, lithiation typically occurs at the C2 position (α to the nitrogen). This is due to the inductive electron-withdrawing effect of the nitrogen atom, which increases the acidity of the adjacent protons.
The presence of the benzyl group on the nitrogen of a compound like this compound would be expected to direct lithiation to the C2 position of the azetidine ring. The stereoselectivity of the subsequent electrophilic quench is then influenced by the configuration of the lithiated intermediate. Studies on similar N-benzylazetidines have shown that the lithiated species can be configurationally unstable, undergoing rapid inversion. However, trapping this intermediate with an electrophile can proceed with high diastereoselectivity, often favoring the formation of the thermodynamically more stable product. The precise stereochemical outcome is a result of a delicate balance between the rate of lithiation, the rate of inversion of the organolithium species, and the rate of reaction with the electrophile.
Nitrogen Dynamics and Complexation Effects in Organolithium Chemistry
The dynamics of the nitrogen atom within the azetidine ring play a critical role in its reactivity with organolithium reagents. Nitrogen inversion, a process where the nitrogen atom rapidly flips its pyramidal geometry, can influence which face of the molecule is accessible for reaction. In the context of lithiation, the lone pair of the nitrogen atom is crucial for coordinating the lithium cation, thereby stabilizing the transition state.
For a molecule such as this compound, the bulky 3-chlorobenzyl group would influence the rate and equilibrium of nitrogen inversion. This, in turn, can affect the stereochemical course of reactions at the C2 position. The solvent also plays a pivotal role; coordinating solvents like tetrahydrofuran (THF) can solvate the lithium cation, potentially altering the aggregation state of the organolithium reagent and influencing the regioselectivity and stereoselectivity of the reaction. The interplay between the steric demands of the N-substituent, the dynamics of nitrogen inversion, and the coordinating ability of the solvent and the reagent creates a complex system that governs the outcome of organolithium reactions.
Derivatization via Addition Reactions to Azetine Intermediates
Azetine intermediates, specifically 1-azetines and 2-azetines, are strained and highly reactive four-membered rings containing a double bond. They serve as versatile building blocks for the synthesis of substituted azetidines. This compound could potentially be a precursor to a 2-azetine intermediate through an elimination reaction. For instance, if a suitable leaving group were present at the C2 or C3 position of the azetidine ring, base-induced elimination could generate the corresponding 2-azetine.
Once formed, these azetine intermediates are susceptible to a variety of addition reactions. The strained π-bond in the azetine ring readily reacts with nucleophiles, electrophiles, and in cycloaddition reactions. For example, the addition of organometallic reagents, acids, or radicals across the double bond of a 2-azetine derived from this compound would lead to a range of functionalized azetidines at the C2 and C3 positions. The regioselectivity of such additions would be influenced by both electronic and steric factors imparted by the N-(3-chlorobenzyl) group and any other substituents on the ring.
Quantum Chemical Studies on Azetidine Ring Strain Energy and Conformational Preferences
The azetidine ring is characterized by a significant ring-strain energy, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This strain energy is a critical determinant of the molecule's stability and reactivity. Quantum chemical calculations provide a powerful tool for quantifying this strain and exploring the conformational landscape of azetidine derivatives.
The ring-strain energy of azetidine has been calculated to be approximately 25.2-25.4 kcal/mol. This value is comparable to that of other four-membered rings like cyclobutane (B1203170) and significantly higher than that of five-membered rings such as pyrrolidine, but slightly less than the highly strained three-membered aziridine ring. This intermediate level of strain endows azetidines with a balance of stability for handling and sufficient stored energy to participate in ring-opening reactions.
| Heterocycle | Ring Size | Ring-Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 |
| Azetidine | 4 | 25.2 |
| Pyrrolidine | 5 | 5.8 |
| Piperidine | 6 | 0 |
Density Functional Theory (DFT) Analyses of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organic reactions. For azetidine chemistry, DFT calculations provide detailed insights into the pathways of ring formation and ring-opening reactions, as well as the factors that control stereochemistry and regiochemistry.
Investigation of Azetidine Ring Formation Pathways
The synthesis of the azetidine ring can be achieved through various cyclization reactions. DFT studies have been instrumental in understanding the mechanisms of these transformations. For instance, the intramolecular cyclization of haloamines is a common route to azetidines. DFT calculations can model the transition state of the nucleophilic substitution reaction, helping to explain the observed regioselectivity and stereoselectivity. Studies on similar systems have shown that the formation of the four-membered ring is often in competition with the formation of larger, thermodynamically more stable rings. Computational analysis can reveal the kinetic barriers for competing pathways, explaining why the strained azetidine ring can be formed under specific reaction conditions. For the synthesis of this compound, a likely pathway involves the reaction of 3-chlorobenzylamine (B151487) with a suitable four-carbon synthon. DFT calculations could be used to optimize reaction conditions by identifying the lowest energy pathway.
Elucidation of Azetidine Ring Opening Mechanisms
The strain energy of the azetidine ring makes it susceptible to ring-opening reactions, which are a key aspect of its synthetic utility. DFT calculations have been employed to study the mechanisms of nucleophilic ring-opening of azetidinium ions. These studies help in understanding the regioselectivity of the nucleophilic attack, which is influenced by the substituents on the ring and the nature of the nucleophile. For this compound, protonation or quaternization of the nitrogen atom would form a reactive azetidinium ion. DFT calculations could predict whether a nucleophile would preferentially attack the α-carbon or the β-carbon of the ring, providing valuable information for synthetic planning. The mechanism of ring-opening can be influenced by the solvent, and DFT calculations incorporating solvent models can provide a more accurate picture of the reaction energetics.
Stereochemical and Regiochemical Control in Reactions
DFT calculations are particularly powerful in explaining and predicting the stereochemical and regiochemical outcomes of reactions involving azetidines. For example, in the [3+2] cycloaddition reactions of azomethine ylides generated from azetidine-2-carboxylic acid, DFT has been used to rationalize the high regio- and stereoselectivity observed. These calculations can identify the most stable transition state structures, which dictate the final stereochemistry of the product. In the context of this compound, if it were to participate in a reaction creating a new stereocenter, DFT could be used to predict the preferred diastereomer by comparing the energies of the different transition states. Similarly, for reactions involving substitution on the azetidine ring, DFT can help understand how the 3-chlorobenzyl group directs incoming reagents to a specific position.
Molecular Dynamics Simulations of Azetidine Derivatives
While quantum chemical methods are excellent for studying static properties and reaction pathways of single molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase. MD simulations have been used to study the physical properties of azetidine derivatives, such as the melting of 1,3,3-trinitroazetidine. For this compound, MD simulations could be used to explore its conformational flexibility in solution, showing how the molecule samples different puckered conformations of the azetidine ring and various orientations of the benzyl group. Furthermore, MD simulations are valuable for studying the interactions of azetidine derivatives with biological macromolecules, such as proteins. If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its binding to a target protein, providing information about the stability of the complex and the key intermolecular interactions.
| Simulation Type | Information Gained | Potential Relevance |
|---|---|---|
| Solution-phase simulation | Conformational dynamics, solvent interactions | Understanding physical properties, reactivity in solution |
| Protein-ligand simulation | Binding mode, interaction stability | Drug design and discovery |
| Crystal lattice simulation | Packing forces, phase transitions | Materials science, solid-state properties |
In Silico Predictions of Reactivity and Selectivity Profiles
In silico methods, which encompass a range of computational techniques, are increasingly used to predict the reactivity and selectivity of chemical compounds. For azetidine derivatives, these methods can provide valuable information for chemical synthesis and drug discovery. Reactivity profiles can be predicted by calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For this compound, a high-lying HOMO would suggest susceptibility to oxidation, while a low-lying LUMO would indicate reactivity towards nucleophiles. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, guiding the prediction of how it would interact with other reagents.
In silico tools can also be used to predict selectivity in reactions. For example, by modeling the transition states for different reaction pathways, it is possible to predict which product will be formed preferentially. This is particularly useful for complex reactions where multiple products are possible. Furthermore, in silico methods are widely used in drug discovery to predict the ADME (absorption, distribution, metabolism, and excretion) properties of molecules. For this compound, computational tools could be used to estimate properties like its lipophilicity (LogP), solubility, and potential for metabolism by cytochrome P450 enzymes, providing an early assessment of its drug-likeness.
Computational Studies on Molecular Interactions (e.g., Molecular Docking for Ligand-Target Binding)
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of its potential molecular interactions can be inferred from computational studies on structurally related azetidine derivatives. These studies provide a valuable framework for understanding how the this compound scaffold might interact with various biological targets. By examining the roles of the azetidine ring, the benzyl group, and chloro-substituents in similar molecules, we can hypothesize the binding modes and affinities of the target compound.
Insights from Structurally Similar Azetidine Derivatives
Research on a series of 3-aryl-3-arylmethoxyazetidines has shed light on how substitutions on the aryl rings influence binding affinities at monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.govnih.gov In this series, the presence and position of chloro substituents on the aromatic rings were found to be significant determinants of binding affinity and selectivity. nih.gov For instance, a dichloro-substituted congener, where the chloro groups were on the 3-arylmethoxy moiety, exhibited high affinity for SERT. nih.gov Conversely, when a 3,4-dichlorophenyl group was attached at the 3-aryl position, the relative affinity for DAT was improved, suggesting that the placement of the chloro-substituent is crucial for tuning the interaction with monoamine transporters. nih.gov
Molecular Docking and Binding Affinity Predictions
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction, often expressed as a docking score or binding affinity. For a series of azetidine-substituted naphthalenes targeting the main protease of SARS-CoV-2, molecular docking studies revealed important interactions with key amino acid residues such as Glu166, Gln192, Ala191, Thr190, Ser144, and Cys145. jmpas.com The Lib Dock scores for the most promising of these derivatives indicated strong binding potential. jmpas.com
Similarly, in silico studies on azetidin-2-one (B1220530) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) have utilized Piecewise Linear Potential (PLP) fitness scores to quantify binding. dergipark.org.tr These studies have shown that azetidine-based compounds can establish satisfactory binding contacts within the active site of enzymes. dergipark.org.tr
Based on these analogous studies, it can be postulated that this compound would engage in a combination of hydrophobic interactions, through its benzyl group, and potential halogen bonds, via its chloro-substituent, with the amino acid residues of a target protein. The azetidine ring, with its nitrogen atom, could act as a hydrogen bond acceptor.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship (SAR) studies of various azetidine derivatives consistently highlight the importance of the substituents on the azetidine ring and its attached aromatic systems. For example, in a series of benzylideneazetidine and benzylazetidine analogs, the benzylidene derivatives were generally found to be more potent than the corresponding benzylazetidine analogs. grafiati.com Furthermore, these azetidine analogs displayed greater selectivity for the serotonin transporter over the dopamine transporter. grafiati.com
The table below summarizes the binding affinities of some chloro-substituted azetidine derivatives from a study on 3-aryl-3-arylmethoxyazetidines, which can serve as a reference for predicting the potential affinity of this compound. nih.gov
| Compound | DAT Ki (nM) | SERT Ki (nM) |
|---|---|---|
| 7c (dichloro substituted congener) | - | 1.0 |
| 7g (3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine) | 620 | - |
Another set of data from computational studies on different azetidine derivatives targeting various enzymes provides insight into the predicted binding energies.
| Compound Series | Target | Docking Score Metric | Range of Scores |
|---|---|---|---|
| Azetidine-substituted naphthalenes | SARS-CoV-2 Mpro | Lib Dock Score | High scores for top compounds |
| Azetidin-2-one derivatives | EGFR | PLP Fitness Score | 71.46 - 77.79 for top compounds |
Applications of 1 3 Chlorobenzyl Azetidine in Advanced Chemical Research
1-(3-Chlorobenzyl)azetidine as a Versatile Building Block in Organic Synthesis
The utility of this compound in organic synthesis is rooted in the chemical properties of the azetidine (B1206935) ring. This strained heterocycle can participate in a variety of chemical transformations, allowing chemists to introduce the compact, rigid azetidine scaffold into larger molecules or use it as a template to construct diverse chemical structures.
Synthesis of Complex Polycyclic and Spirocyclic Heterocycles
The rigid, three-dimensional nature of the azetidine ring makes it an attractive core for the synthesis of complex polycyclic and spirocyclic systems. bris.ac.uk Spirocycles, which contain two rings sharing a single atom, are of particular interest in drug discovery due to their structural novelty and inherent three-dimensionality, which can lead to improved pharmacological properties. bris.ac.uknih.gov
Synthetic strategies often involve the diversification of a densely functionalized azetidine ring system to create a wide array of fused, bridged, and spirocyclic structures. nih.govnih.govresearchgate.net For example, novel spirocyclic azetidines can be formed through strain-release driven reactions of precursors like azabicyclo[1.1.0]butanes. bris.ac.uk Other methodologies have been developed for synthesizing unique scaffolds such as 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidines], which have shown potential in developing new antibacterial agents. mdpi.com Building blocks like this compound provide the fundamental azetidine core that can be elaborated through such synthetic routes to generate these complex molecular frameworks.
Precursor for Substituted Amino Acid and Peptidomimetic Derivatives
Azetidine-based amino acids are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.gov Incorporating the constrained azetidine ring into a peptide backbone can induce specific secondary structures, such as β-turns, and can enhance metabolic stability by protecting against enzymatic degradation. ljmu.ac.uk
The synthesis of novel heterocyclic amino acid derivatives often starts from a protected azetidine core. nih.gov A common method involves the Horner-Wadsworth-Emmons reaction with a protected azetidin-3-one, followed by an aza-Michael addition to introduce further complexity. nih.gov In this context, the 1-(3-chlorobenzyl) group of the title compound can function as a protecting group for the azetidine nitrogen, directing reactions to other positions on the ring before its potential removal or modification at a later synthetic stage. This allows for the creation of unique amino acid chimeras designed to study the influence of conformation on peptide activity. epa.gov
Scaffold for Diverse Chemical Library Synthesis
The azetidine scaffold is highly suitable for diversity-oriented synthesis (DOS), a strategy used to create large collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov The conformational rigidity of the azetidine ring is a key advantage, as it pre-organizes the spatial arrangement of substituents, which can lead to higher binding affinities with biological targets. enamine.net
The utility of this scaffold in library generation has been demonstrated by the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines designed for targeting the central nervous system. nih.govnih.gov Starting materials such as this compound are ideal for such endeavors, providing a stable core structure upon which diverse functional groups and molecular appendages can be systematically added, rapidly generating a library of related but structurally distinct compounds.
Azetidine Scaffolds in Medicinal Chemistry Research and Drug Design
The azetidine moiety is considered a privileged scaffold in medicinal chemistry, frequently appearing in biologically active natural products and synthetic pharmaceuticals. medwinpublishers.com Its unique structural and physicochemical properties make it a valuable component in the design of novel therapeutic agents.
Privileged Motif in Bioactive Molecule Exploration
The azetidine ring's appeal in drug design stems from its ability to impart conformational rigidity with satisfactory chemical stability. rsc.orgenamine.net This rigidity helps to reduce the entropic penalty upon binding to a biological target, potentially increasing the potency of a drug candidate. enamine.net Furthermore, the non-planar, three-dimensional nature of the azetidine ring allows for the exploration of chemical space beyond the "flatland" of common aromatic scaffolds, a feature that has been correlated with higher clinical success rates. bris.ac.uk The importance of this scaffold is highlighted by its presence in marketed drugs such as Azelnidipine, a calcium channel blocker used to treat hypertension. enamine.net
In Vitro Biological Activity Investigations (e.g., Target Binding, Enzyme Inhibition)
Derivatives of the azetidine scaffold have been investigated for a wide range of biological activities, demonstrating potent and selective inhibition of various enzymes and receptors. These investigations are crucial for identifying new lead compounds in drug discovery programs.
One prominent example is the development of azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. acs.orgnih.gov Researchers have successfully transformed proline-based inhibitors into a series of (R)-azetidine-2-carboxamide analogues with significantly improved, sub-micromolar potency against STAT3. acs.orgnih.gov These compounds were shown to directly bind to STAT3 and inhibit its DNA-binding activity in vitro. acs.org
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Salicylate 5a | STAT3 | EMSA (DNA-binding) | 0.55 | acs.orgnih.gov |
| Analogue 7e | STAT3 | EMSA (DNA-binding) | 0.43 | acs.orgnih.gov |
| Analogue 7f | STAT3 | EMSA (DNA-binding) | 0.38 | acs.orgnih.gov |
| Analogue 7g | STAT3 | EMSA (DNA-binding) | 0.29 | acs.orgnih.gov |
| Analogue 9k | STAT3 | EMSA (DNA-binding) | 0.34 | acs.orgnih.gov |
Beyond STAT3, other azetidine derivatives have shown promise as potent inhibitors of different biological targets. For instance, a series of azetidine-piperazine di-amides were identified as selective and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a potential target for treating inflammatory pain. rsc.orgnih.gov Additionally, azetidine derivatives have been synthesized and evaluated as novel inhibitors of gamma-aminobutyric acid (GABA) uptake, with some compounds showing high potency for the GAT-1 transporter. drugbank.com These examples underscore the broad utility of the azetidine scaffold, as found in this compound, for generating molecules with diverse and potent biological activities.
Structure-Activity Relationship (SAR) Studies on Azetidine Derivatives
The azetidine scaffold is frequently employed in drug discovery to rigidly constrain molecular conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The substitution pattern on the azetidine ring and its appendages, such as the N-benzyl group, is critical for modulating pharmacological activity. SAR studies on azetidine derivatives aim to systematically alter the molecular structure to optimize potency and other pharmacokinetic properties.
While direct SAR studies on this compound are not extensively documented, research on structurally related compounds provides significant insights into the role of the 3-chlorobenzyl moiety. For instance, in the development of inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, a series of pyridazinobenzylpiperidine derivatives were evaluated. This research demonstrated that the nature and position of the substituent on the benzyl (B1604629) ring were crucial for inhibitory activity.
Among the various derivatives synthesized, the compound featuring a chlorine atom at the 3-position of the benzyl ring (3-Cl) exhibited the most potent inhibition of MAO-B. wikipedia.org This finding suggests that the electronic properties and placement of the chloro-substituent in this compound could similarly enhance biological activity in other contexts. The electron-withdrawing nature of chlorine at the meta position can influence the electronic distribution of the entire molecule, affecting its interaction with target proteins.
The table below, based on findings from related inhibitor studies, illustrates the impact of different substituents at the 3-position of the benzyl ring on MAO-B inhibition, highlighting the favorability of the 3-chloro substitution. wikipedia.org
| Substituent at 3-Position | MAO-B Inhibition (IC₅₀ in µM) | Selectivity Index (MAO-A/MAO-B) |
| -Cl | 0.203 | 19.04 |
| -OCH₃ | 1.104 | 4.30 |
| -F | 1.141 | 10.97 |
| -CN | 1.482 | 4.22 |
| -CH₃ | 1.693 | 10.37 |
| -Br | 2.126 | 5.29 |
This data is derived from studies on pyridazinobenzylpiperidine derivatives and is presented to illustrate the structure-activity relationship of the 3-chlorobenzyl moiety. wikipedia.org
These studies underscore a clear SAR trend where the 3-chloro substitution provides a superior combination of potency and selectivity, suggesting that this compound is a promising scaffold for designing targeted inhibitors.
Role of Azetidines in Catalysis and Chiral Auxiliary Development
Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. nsf.govacs.org The rigid, four-membered ring structure of azetidine can create a well-defined chiral environment around a metal center or a reactive site, enabling high levels of stereocontrol.
Azetidines can serve as:
Chiral Ligands: When coordinated to a transition metal (e.g., copper, palladium), chiral azetidines can form catalysts for a variety of asymmetric reactions, including additions, alkylations, and cycloadditions. rwth-aachen.deacs.org The substituent on the azetidine nitrogen, such as the 3-chlorobenzyl group, plays a pivotal role. It can influence the steric environment and modulate the electronic properties of the metal center, thereby affecting the catalyst's activity and enantioselectivity. The electron-withdrawing effect of the 3-chloro substituent would decrease the Lewis basicity of the azetidine nitrogen, which could alter its coordination properties with a metal catalyst.
Chiral Auxiliaries: An optically pure azetidine derivative can be temporarily attached to a substrate to direct a chemical reaction to occur on one face of the molecule. nih.govrsc.org After the reaction, the azetidine auxiliary is removed, yielding an enantiomerically enriched product.
Phase-Transfer Catalysts: N-substituted azetidinium salts, which are quaternary ammonium (B1175870) compounds, can function as phase-transfer catalysts. rsc.orgnih.govacs.org These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., water and an organic solvent) by transporting one reactant across the phase boundary. The N-(3-chlorobenzyl) group would contribute to the lipophilicity of the cation, influencing its effectiveness as a phase-transfer agent.
While specific applications of this compound in catalysis are not widely reported, the established utility of N-substituted azetidines provides a strong basis for its potential in these areas. nsf.govacs.org Its defined structure makes it a candidate for the development of novel, tunable catalysts and auxiliaries for asymmetric synthesis.
Integration of Azetidine Moieties in Materials Science and Polymer Chemistry Research
The application of azetidines in materials science is a growing field of research, primarily driven by the high ring strain of the four-membered ring (approximately 104.6 kJ/mol). researchgate.net This inherent strain makes azetidine and its derivatives, including this compound, excellent monomers for ring-opening polymerization (ROP). rsc.orgresearchgate.net
ROP of N-substituted azetidines can proceed via cationic or anionic mechanisms to produce poly(trimethylenimine)s, which are polymers with a repeating three-carbon and one-nitrogen backbone. rsc.orgacs.org
Cationic Ring-Opening Polymerization (CROP): N-alkylazetidines can be polymerized using cationic initiators like acids. acs.orgresearchgate.net In this process, the 1-(3-Chlorobenzyl) group would remain as a pendant group attached to the nitrogen atom of the polymer backbone. This pendant group would define the properties of the final polymer, such as its solubility, thermal stability, and potential for further functionalization.
Anionic Ring-Opening Polymerization (AROP): While less common for N-alkylazetidines, AROP can be achieved with N-sulfonylated azetidines. nsf.govnih.govrsc.org This method produces linear polyimines after removal of the sulfonyl activating group.
The incorporation of the 3-chlorobenzyl group onto the polymer backbone can impart specific functionalities. The chlorine atom provides a reactive site for post-polymerization modification, allowing for the covalent attachment of other molecules or for cross-linking the polymer chains.
Beyond polymerization, the high strain energy of the azetidine ring has led to its investigation in the field of energetic materials. acs.orgnih.gov The decomposition of azetidine-containing compounds can release a significant amount of energy, making them candidates for novel propellants and explosives. The substituents on the ring are used to tune the material's physical properties and energetic performance. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(3-Chlorobenzyl)azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azetidine cores can be functionalized via alkylation of the benzyl chloride derivative with azetidine under inert conditions (e.g., nitrogen atmosphere). Reaction parameters such as temperature (40–60°C), solvent polarity (DMF or THF), and stoichiometric ratios are critical for minimizing side products like over-alkylated derivatives. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyl group position).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHClN).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability (e.g., decomposition above 150°C observed in related azetidines) .
Q. What factors affect the chemical stability of this compound under different experimental conditions?
- Methodological Answer : Stability is influenced by:
- pH : Degradation in acidic/basic conditions due to azetidine ring strain; neutral buffers are preferred for biological assays.
- Light/Oxygen : Sensitive to photooxidation; storage in amber vials under argon is recommended.
- Temperature : Long-term stability at −20°C, but short-term room-temperature use requires inert atmospheres .
Advanced Research Questions
Q. What in silico approaches are employed to predict the biological activity and target interactions of this compound derivatives?
- Methodological Answer : Computational strategies include:
- Molecular Docking : To map binding poses with targets like GPCRs or enzymes (e.g., using AutoDock Vina).
- Molecular Dynamics (MD) Simulations : Assessing conformational flexibility and ligand-receptor stability (e.g., 100-ns simulations in GROMACS).
- QSAR Models : Quantitative Structure-Activity Relationship models trained on azetidine analogs to predict IC values .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced pharmacological properties?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF) at the benzyl position to improve metabolic stability.
- Ring Modifications : Replacing azetidine with pyrrolidine to reduce ring strain and enhance bioavailability.
- Bioisosteric Replacement : Swapping chlorine with fluorine to fine-tune lipophilicity (logP) without compromising target affinity .
Q. What experimental strategies are used to resolve contradictory data in the biological evaluation of this compound analogs?
- Methodological Answer : Contradictions in bioactivity data can be addressed via:
- Orthogonal Assays : Combining enzymatic inhibition assays with cell-based viability tests (e.g., MTT assays) to confirm target specificity.
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity.
- Dose-Response Curves : Replicating studies across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
